molecular formula C10H9NO6S2 B085843 1,3-Naphthalenedisulfonic acid, 6-amino- CAS No. 118-33-2

1,3-Naphthalenedisulfonic acid, 6-amino-

Cat. No.: B085843
CAS No.: 118-33-2
M. Wt: 303.3 g/mol
InChI Key: KZCSUEYBKAPKNH-UHFFFAOYSA-N
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Description

1,3-Naphthalenedisulfonic acid, 6-amino- is a useful research compound. Its molecular formula is C10H9NO6S2 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Naphthalenedisulfonic acid, 6-amino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4157. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Naphthalenedisulfonic acid, 6-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Naphthalenedisulfonic acid, 6-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that this compound is used in the preparation of cyanine dye compounds , which are often used as fluorescent probes in biological research and medical diagnostics.

Mode of Action

It’s known that this compound can react with reducing termini of oligosaccharides to form a schiff’s base . This reaction is often used in labeling carbohydrates for fluorescence studies.

Biochemical Pathways

Given its use in the preparation of cyanine dye compounds , it may indirectly influence pathways related to fluorescence detection in biological systems.

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

Its role in the preparation of cyanine dye compounds suggests that it may contribute to the fluorescence properties of these compounds, enabling their use in various biological and medical applications.

Action Environment

It’s known that the compound should be stored at low temperatures and protected from light , suggesting that these factors may influence its stability.

Properties

IUPAC Name

6-aminonaphthalene-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCSUEYBKAPKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059471
Record name 1,3-Naphthalenedisulfonic acid, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118-33-2
Record name 6-Amino-1,3-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1,3-naphthalenedisulfonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kyselina amino-I
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4157
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Record name 1,3-Naphthalenedisulfonic acid, 6-amino-
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Record name 1,3-Naphthalenedisulfonic acid, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-aminonaphthalene-1,3-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.861
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Record name 6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

When 2-naphthylamine (BNA) is sulfonated in oleum, the sulfonation products are principally 2-amino-1,5,7-naphthalene trisulfonic acid and 2-amino-6,8-naphthalenedisulfonic acid (Amino G Acid). Hydrolysis of the trisulfonic acid provides Amino J Acid (2-amino-5,7-naphthalenedisulfonic acid). Thus, using this so-called BNA route, it is possible to prepare a fixed ratio of both Amino J Acid and Amino G Acid. However, because of the known carcinogenicity of 2-naphthylamine, this route is not used. Amino J Acid is primarily made by the sulfonation of 2-amino-1-naphthalenesulfonic acid (Tobias Acid) with 30% oleum followed by hydrolysis of the intermediate 1,5,7-trisulfonic acid. Amino G Acid, on the other hand, is made by the sulfonation of beta naphthol with sulfuric acid and then with 20% oleum, in controlled steps from 15°-80°C., followed by amination by the Bucherer Reaction.
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Q & A

Q1: How does 6-Amino-1,3-Naphthalenedisulfonic acid enable the detection of nitrite in water samples?

A1: The research demonstrates that 6-Amino-1,3-Naphthalenedisulfonic acid acts as a fluorescent probe for nitrite detection. While the exact mechanism of interaction isn't detailed in the abstract, the paper highlights the use of "zero-crossing first-derivative synchronous fluorescence spectrometry." [] This suggests that the presence of nitrite likely influences the fluorescence properties of 6-Amino-1,3-Naphthalenedisulfonic acid, allowing for its detection and quantification. The changes in fluorescence intensity or wavelength shifts upon interaction with nitrite form the basis of this detection method.

Q2: What are the advantages of using 6-Amino-1,3-Naphthalenedisulfonic acid as a probe for nitrite detection in water, as highlighted by the research?

A2: The research paper emphasizes the "simple and sensitive" nature of this method. [] This suggests that using 6-Amino-1,3-Naphthalenedisulfonic acid as a probe offers advantages in terms of ease of operation and the ability to detect nitrite at very low concentrations ("trace nitrite"). This sensitivity is crucial for monitoring water quality, as even minute quantities of nitrite can be detrimental.

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